3-bromo-6-iodopyridazine
Description
3-Bromo-6-iodopyridazine is a dihalogenated pyridazine derivative featuring bromine and iodine substituents at the 3- and 6-positions, respectively. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The presence of halogen atoms (Br and I) enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-bromo-6-iodopyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLRGGAEAETIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266675-57-3 | |
| Record name | 3-bromo-6-iodopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-iodopyridazine typically involves halogenation reactions. One common method is the bromination of 6-iodopyridazine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-iodopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenyl-6-iodopyridazine .
Scientific Research Applications
3-bromo-6-iodopyridazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-bromo-6-iodopyridazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the substituents introduced and the reaction conditions employed .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Properties
The substituents on the pyridazine ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative table of 3-bromo-6-iodopyridazine and similar compounds:
*TPSA (Topological Polar Surface Area) inferred from structurally related compounds.
Key Observations:
- Polarity : Compounds with pyrrolidine or imidazo groups (e.g., ) exhibit higher TPSA (~33.4 Ų), suggesting improved water solubility compared to alkyl-substituted derivatives.
- Commercial Availability : Bromo-isopropyl and bromo-chloro derivatives have >10 suppliers, whereas iodinated analogs are less common, likely due to synthetic challenges.
Biological Activity
3-Bromo-6-iodopyridazine is a halogenated pyridazine derivative with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and iodine atoms, allows for diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C4H2BrIN2
Molecular Weight: 252.87 g/mol
CAS Number: 119084293
The compound's structure features a pyridazine ring substituted with bromine at position 3 and iodine at position 6, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The halogen substituents can enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential as a drug candidate.
Interaction with Biological Targets
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It has been suggested that derivatives of halogenated pyridazines can bind to receptors, influencing signal transduction pathways.
Pharmacological Studies
Recent studies have investigated the biological effects of this compound and related compounds:
Case Studies
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Synthesis and Activity Correlation:
- A study focused on synthesizing derivatives of pyridazine compounds revealed that the introduction of halogens significantly enhanced their biological activities. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, showing promising results for further development .
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Comparative Analysis with Related Compounds:
- Research comparing this compound with other halogenated pyridazines indicated that the specific arrangement of halogens plays a critical role in determining biological activity. Compounds with similar structures but different halogen placements exhibited varying degrees of enzyme inhibition and receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
